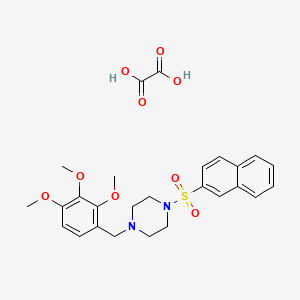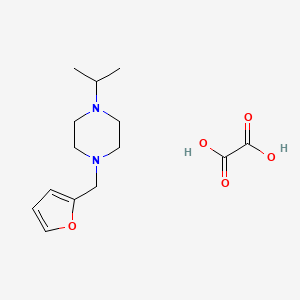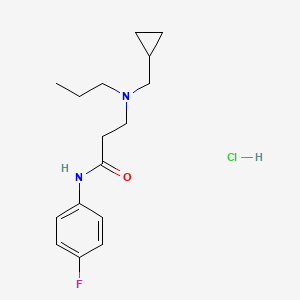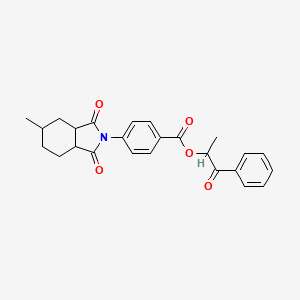
N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride, also known as Clomipramine hydrochloride, is a tricyclic antidepressant that is used to treat depression, obsessive-compulsive disorder (OCD), and other mental health conditions. Clomipramine hydrochloride is a highly effective medication that has been widely used in clinical settings due to its ability to enhance the levels of neurotransmitters in the brain.
Wirkmechanismus
N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood, sleep, and appetite. By increasing the levels of these neurotransmitters, N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride helps to improve mood and reduce symptoms of depression and OCD. N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride also has anticholinergic and antihistaminic effects, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which contribute to its antidepressant and anti-OCD effects. N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride also has anticholinergic and antihistaminic effects, which can cause side effects such as dry mouth, constipation, and drowsiness.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in scientific research and has a well-established mechanism of action. This makes it a useful tool for studying the neurobiology of depression and OCD. However, N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride also has a number of limitations, such as its potential for side effects and its complex synthesis method. These factors can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride. One area of research is the development of new antidepressant and anti-OCD medications that are more effective and have fewer side effects than N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride. Another area of research is the development of new techniques for synthesizing N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride that are more efficient and cost-effective. Additionally, there is a need for more research on the long-term effects of N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride on the brain and body, as well as its potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride has been extensively studied in scientific research for its antidepressant and anti-OCD effects. It has been found to be effective in treating depression, OCD, and other mental health conditions. N-(2-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride hydrochloride works by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the brain. This leads to an improvement in mood and a reduction in symptoms of depression and OCD.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-6-4-3-5-13(14)16;/h3-6,11-12H,7-10H2,1-2H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDQPZPVZAHQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3941049.png)


![2-[(4-acetyl-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B3941069.png)
![3-{4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl}-N-pyridin-3-ylpropanamide](/img/structure/B3941071.png)
![methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941079.png)

![2,7,7-trimethyl-4-(3-methyl-2-thienyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941093.png)
![8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3941094.png)


![2-methoxy-6-{[3-(2-methoxyphenoxy)azetidin-1-yl]methyl}phenol](/img/structure/B3941133.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B3941138.png)
![3-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3941141.png)